Me-IQ

Beschreibung

Eigenschaften

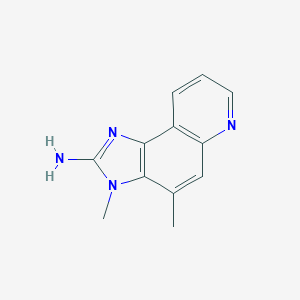

IUPAC Name |

3,4-dimethylimidazo[4,5-f]quinolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGWMIJIGUYNAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 |

Source

|

| Record name | 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020800 |

Source

|

| Record name | MeIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-3,4-dimethylimidazo(4,5-f)quinoline appears as pale orange crystalline solid or light yellow powder. (NTP, 1992), Pale orange or light yellow solid; [CAMEO], Solid |

Source

|

| Record name | 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (NTP, 1992) |

Source

|

| Record name | 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Crystals | |

CAS No. |

77094-11-2 |

Source

|

| Record name | 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77094-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077094112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MeIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2Q7M1P33X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

565 to 568 °F (NTP, 1992), 297 °C, 296 - 298 °C |

Source

|

| Record name | 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (Me-IQ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,4-dimethylimidazo[4,5-f]quinoline (Me-IQ) is a potent mutagenic and carcinogenic heterocyclic amine (HCA) formed during the high-temperature cooking of proteinaceous foods. Its biological activity is contingent upon metabolic activation to a reactive intermediate that readily forms covalent adducts with DNA. This guide provides a detailed technical overview of the core mechanism of action of this compound, encompassing its metabolic activation, genotoxicity, carcinogenicity, and the resultant cellular responses. Experimental methodologies for key assays are detailed, and quantitative data are presented for comparative analysis.

Metabolic Activation of this compound

The carcinogenicity of this compound is not inherent but is a consequence of its biotransformation into a highly reactive electrophilic species. This process is primarily hepatic and involves a two-step enzymatic activation.

Step 1: N-hydroxylation

The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of this compound, catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and to a lesser extent, CYP1A1.[1][2] This reaction forms the more reactive intermediate, N-hydroxy-Me-IQ.

Step 2: O-Esterification

The N-hydroxy-Me-IQ metabolite undergoes further activation through O-esterification by N-acetyltransferases (NATs), with a notable contribution from N-acetyltransferase 2 (NAT2).[1] This step produces a highly unstable acetoxy-ester, which spontaneously decomposes to form a reactive nitrenium ion (this compound-N⁺). This ultimate carcinogen is a potent electrophile that can readily attack nucleophilic sites on cellular macromolecules, most significantly, DNA.[1]

Genotoxicity and DNA Adduct Formation

The ultimate electrophilic metabolite of this compound, the nitrenium ion, readily reacts with DNA, forming covalent adducts. The primary target for adduction is the C8 position of guanine, resulting in the formation of N-(deoxyguanosin-8-yl)-2-amino-3,4-dimethylimidazo[4,5-f]quinoline (dG-C8-MeIQ).[1][3] A minor adduct, 5-(deoxyguanosin-N2-yl)-2-amino-3,4-dimethylimidazo[4,5-f]quinoline (dG-N2-MeIQ), is also formed.[4]

These bulky DNA adducts distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription. If not repaired, these lesions can lead to mutations, including frameshifts and base substitutions, which are critical events in the initiation of carcinogenesis.[4]

Cellular Signaling Pathways

The formation of this compound-DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage. While direct studies on this compound's impact on specific signaling pathways are limited, its genotoxic nature implicates the activation of well-characterized DNA damage response (DDR) pathways.

-

Cell Cycle Regulation: The presence of DNA adducts can activate cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to halt cell division and allow time for DNA repair.[5][6] This is often mediated by the activation of kinases such as ATM and ATR, leading to the phosphorylation of downstream effectors like p53 and Chk1/Chk2.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis, to prevent the propagation of mutations.[7][8] The p53 tumor suppressor protein plays a crucial role in this process by transcriptionally activating pro-apoptotic genes.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is a key signaling cascade involved in cell proliferation, differentiation, and survival.[3][9][10] While not directly activated by this compound, the cellular stress induced by DNA damage can modulate MAPK signaling, potentially influencing cell fate decisions between survival and apoptosis.

Carcinogenicity

The mutagenic potential of this compound is a direct precursor to its carcinogenicity. Chronic exposure to this compound through diet can lead to the accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, ultimately resulting in neoplastic transformation.

Quantitative Data on Carcinogenicity

| Species | Route of Administration | Dose | Target Organs for Tumors | Reference |

| CDF1 Mice | Oral (diet) | 0.04% or 0.01% | Forestomach (squamous cell carcinomas and papillomas), Liver (in females) | [11] |

| F344 Rats | Oral (diet) | 0.03% (as IQ) | Liver (hepatocellular carcinomas), Small and large intestines (adenocarcinomas), Zymbal gland, clitoral gland, skin (squamous cell carcinomas) | [11] |

| Wistar Rats | Oral gavage | 10 mg/kg b.wt. (14 doses) | Zymbal's gland | [12] |

Experimental Protocols

5.1. Salmonella Mutagenicity Assay (Ames Test)

This assay is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

-

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause mutations that revert the bacteria to a histidine-synthesizing (his+) phenotype, allowing them to grow on a histidine-deficient medium.

-

Methodology:

-

Bacterial Strains: Salmonella typhimurium strains such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) are commonly used.

-

Metabolic Activation: Since this compound requires metabolic activation to become mutagenic, a rat liver homogenate fraction (S9) is included in the assay. The S9 fraction contains the necessary cytochrome P450 enzymes.

-

Procedure (Plate Incorporation Method):

-

A mixture of the tester strain, the test compound (this compound) at various concentrations, and the S9 mix (if required) is added to molten top agar (B569324).

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[1][13]

-

5.2. ³²P-Postlabeling Analysis of DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.

-

Principle: DNA is enzymatically digested to individual nucleotides. The adducted nucleotides are then radiolabeled with ³²P and separated by chromatography.

-

Methodology:

-

DNA Isolation: DNA is isolated from tissues or cells exposed to this compound.

-

Enzymatic Digestion: The DNA is digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[11][14][15]

-

Adduct Enrichment: The adducted nucleotides can be enriched by methods such as nuclease P1 digestion, which removes normal nucleotides.

-

³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated using [γ-³²P]ATP and T4 polynucleotide kinase.[11][12][16]

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adduction is expressed as the number of adducts per 10⁷-10⁹ normal nucleotides.[11][14]

-

5.3. Rodent Carcinogenicity Bioassay

Long-term studies in rodents are the standard for assessing the carcinogenic potential of chemicals.

-

Principle: Animals are exposed to the test substance for a significant portion of their lifespan to determine if it increases the incidence of tumors.

-

Methodology:

-

Animal Model: Commonly used models include F344 rats and CDF1 mice.

-

Dose Selection: Multiple dose groups (typically a high dose, a mid-dose, and a low dose) and a control group are used. The high dose is often the maximum tolerated dose (MTD) determined in shorter-term toxicity studies.

-

Administration: this compound is typically administered in the diet or by oral gavage.

-

Duration: The study duration is typically 2 years for rats and 18-24 months for mice.

-

Endpoint Analysis: Animals are monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically for the presence of neoplastic lesions.

-

Statistical Analysis: The incidence of tumors in the treated groups is compared to the control group to determine if there is a statistically significant increase.[17][18][19]

-

Conclusion

The mechanism of action of this compound is a well-defined process of metabolic activation to a potent genotoxicant. The formation of DNA adducts is the critical initiating event, leading to mutations and, ultimately, carcinogenesis. Understanding this mechanism is crucial for assessing the risk posed by dietary exposure to this compound and for developing strategies for mitigation. Further research into the specific signaling pathways directly modulated by this compound, beyond the canonical DNA damage response, could provide a more complete picture of its cellular effects.

References

- 1. re-place.be [re-place.be]

- 2. researchgate.net [researchgate.net]

- 3. Cellular signaling pathways in the nervous system activated by various mechanical and electromagnetic stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. Khan Academy [khanacademy.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Apoptotic Cells Induced Signaling for Immune Homeostasis in Macrophages and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. scholars.uky.edu [scholars.uky.edu]

- 11. ³²P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of the mutagenicity of IQ and MeIQ by nitrite in the Salmonella system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A new modification of the 32P-post-labeling method to recover IQ-DNA adducts as mononucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. publications.iarc.who.int [publications.iarc.who.int]

- 18. criver.com [criver.com]

- 19. fda.gov [fda.gov]

An In-depth Technical Guide on the Formation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) in Cooked Foods

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of proteinaceous foods. This technical guide provides a comprehensive overview of the core principles of this compound formation, its quantification, and its biological implications. We delve into the chemical precursors and reaction mechanisms, the influence of cooking parameters, detailed experimental protocols for its analysis, and the cellular signaling pathways it perturbs. This document is intended to be a valuable resource for researchers in toxicology, food science, and drug development investigating the impact of dietary carcinogens.

Introduction

The cooking process, while essential for food safety and palatability, can lead to the formation of potentially harmful compounds. Among these are heterocyclic aromatic amines (HAAs), a group of potent mutagens and carcinogens. 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as this compound, is a prominent member of the quinoxaline (B1680401) class of HAAs. It is frequently detected in cooked meats, particularly those subjected to high-temperature cooking methods such as frying, grilling, and broiling. Understanding the mechanisms of this compound formation and its biological activity is crucial for risk assessment and the development of mitigation strategies.

This compound Formation: Precursors and Mechanisms

The formation of this compound is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. The key precursors for this compound formation are:

-

Creatine (B1669601) or Creatinine: Abundantly found in muscle tissue.

-

Free Amino Acids: Specifically, amino acids such as glycine, alanine, and threonine contribute to the formation of the quinoxaline ring.

-

Sugars: Reducing sugars like glucose participate in the Maillard reaction, leading to the formation of reactive intermediates.

-

Reactive Carbonyls: Crotonaldehyde (B89634), a reactive carbonyl compound, has been identified as a key intermediate in the formation of the quinoline (B57606) ring of this compound.[1][2] Ammonia, which can be produced from the decomposition of creatinine, is also a necessary reactant.[2]

The formation of this compound is significantly influenced by several factors, including cooking temperature, time, and the composition of the food matrix.[3][4]

Proposed Formation Pathway

The generally accepted pathway for this compound formation involves the condensation of these precursors at high temperatures. The process can be summarized as follows:

-

Maillard Reaction: Sugars and amino acids react to form a variety of intermediates, including pyridines and pyrazines.

-

Strecker Degradation: This reaction, a component of the Maillard reaction, produces aldehydes and aminoketones.

-

Condensation and Cyclization: Creatinine or creatine reacts with these intermediates, along with other components like crotonaldehyde and ammonia, through a series of condensation and cyclization reactions to form the final this compound structure.

The activation energy for the formation of this compound from crotonaldehyde, creatinine, and glutamine has been determined to be 72.2 ± 0.4 kJ·mol−1.[2]

Quantitative Data on this compound Formation

The concentration of this compound in cooked foods is highly variable and depends on numerous factors. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration in Various Cooked Meats

| Meat Type | Cooking Method | Temperature (°C) | Time (min) | This compound (ng/g) | Reference |

| Ground Beef | Pan-frying | 200-230 | 10-20 | Not Detected - 1.7 | [5] |

| Beef Steak | Pan-frying | Well-done | - | Not Detected | [6] |

| Beef Steak | Oven-broiling | Well-done | - | Not Detected | [6] |

| Beef Steak | Grilling/Barbecuing | Well-done | - | Not Detected | [6] |

| Hamburger | Pan-frying | Well-done | - | Not Detected | [6] |

| Hamburger | Oven-broiling | Well-done | - | Not Detected | [6] |

| Hamburger | Grilling/Barbecuing | Very well-done | - | Not Detected | [6] |

| Duck Breast | Pan-frying | - | - | < 10 | [7] |

| Duck Breast | Charcoal-grilling | - | - | < 10 | [7] |

Table 2: Influence of Cooking Temperature on this compound Formation in Fried Meat

| Meat Product | Frying Temperature (°C) | Me-IQx (ng/g) | DiMeIQx (ng/g) | PhIP (ng/g) | IQ (ng/g) | Reference |

| Various Meats | 150 | - | - | - | Detected in one sample | [8] |

| Various Meats | 175 | Increased | Increased | Increased | - | [8] |

| Various Meats | 200 | Increased | Increased | Increased | - | [8] |

| Various Meats | 225 | Increased | Increased | Increased | - | [8] |

Note: MeIQx, DiMeIQx, and PhIP are other heterocyclic amines often studied alongside IQ. This table illustrates the general trend of increasing HAA formation with temperature.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex food matrices requires robust analytical methods. The most common approach involves sample extraction, purification via solid-phase extraction (SPE), and analysis by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation and Extraction

-

Homogenization: A representative sample of the cooked food is finely ground and homogenized to ensure uniformity.

-

Extraction: The homogenized sample is typically extracted with an organic solvent, such as acetonitrile (B52724), or an acidic aqueous solution.[9] This step aims to dissolve the this compound and separate it from the bulk of the food matrix. Liquid-liquid extraction may also be employed.[9]

Solid-Phase Extraction (SPE) Cleanup

SPE is a critical step to remove interfering compounds and concentrate the analyte of interest. A multi-cartridge system is often used.

-

Cartridge Selection: Common SPE cartridges for HAA analysis include cation exchange (e.g., PRS - propylsulfonic acid silica (B1680970) gel), reversed-phase (e.g., C18), and specialized adsorbents.[10][11]

-

Conditioning: The SPE cartridges are conditioned with appropriate solvents (e.g., methanol (B129727) followed by water) to activate the stationary phase.

-

Loading: The sample extract is loaded onto the conditioned SPE cartridge. This compound and other HAAs are retained on the sorbent while matrix components are washed away.

-

Washing: The cartridge is washed with a series of solvents to remove interfering substances that may have been retained.

-

Elution: this compound is eluted from the cartridge using a suitable solvent, such as ammoniated methanol or an acidic methanol solution.

HPLC-MS/MS Analysis

-

Chromatographic Separation: The purified extract is injected into an HPLC system. A reversed-phase column (e.g., C18) is typically used to separate this compound from other compounds in the extract. A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification.

Biological Activity and Signaling Pathways

This compound is a potent mutagen and is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[9] Its genotoxicity is a result of its metabolic activation to a reactive intermediate that can form DNA adducts.

Metabolic Activation

The metabolic activation of this compound is a multi-step process primarily occurring in the liver.

-

N-hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of the exocyclic amino group of this compound to form N-hydroxy-Me-IQ.[10]

-

Esterification: The N-hydroxy-Me-IQ is then esterified by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form a reactive electrophile.[12]

-

DNA Adduct Formation: This highly reactive intermediate can then covalently bind to DNA, primarily at the C8 position of guanine, forming a dG-C8-MeIQ adduct.[10] This DNA damage, if not repaired, can lead to mutations during DNA replication.

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

Perturbation of Cellular Signaling Pathways

The formation of this compound-DNA adducts can trigger a cascade of cellular responses, including the activation of stress-responsive signaling pathways. While the specific signaling events induced by this compound are still under investigation, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.

-

MAPK Pathway: This pathway, comprising cascades such as ERK, JNK, and p38, is a key regulator of cellular processes like proliferation, differentiation, and apoptosis. DNA damage can activate these kinases, leading to downstream signaling events that determine the cell's fate.

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway involved in cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers.

The genotoxic stress induced by this compound can lead to the activation of these pathways, potentially contributing to its carcinogenic effects by promoting cell survival and proliferation of mutated cells.

Caption: Overview of this compound induced cellular signaling leading to genotoxicity.

Conclusion

This compound is a significant dietary carcinogen formed during common cooking practices. Its formation is a complex interplay of precursors and reaction conditions. This guide has provided a detailed overview of the current understanding of this compound, from its chemical origins to its biological consequences. The provided experimental protocols offer a framework for its accurate quantification, which is essential for exposure assessment. Furthermore, the elucidation of the signaling pathways perturbed by this compound provides valuable insights for researchers in drug development and toxicology aiming to understand and mitigate the risks associated with dietary carcinogens. Continued research in these areas is crucial for developing strategies to reduce the formation of this compound in foods and to counteract its adverse health effects.

References

- 1. Detection and quantification of 4(5)-methylimidazole in cooked meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Identification of a docking groove on ERK and p38 MAP kinases that regulates the specificity of docking interactions | The EMBO Journal [link.springer.com]

- 4. Effects of meat composition and cooking conditions on the formation of mutagenic imidazoquinoxalines (MeIQx and its methyl derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. researchgate.net [researchgate.net]

- 7. Formation of heterocyclic amines during cooking of duck meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.cn]

- 9. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The mechanism by which MEK/ERK regulates JNK and p38 activity in polyamine depleted IEC-6 cells during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genotoxicity of 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) is a potent mutagenic and carcinogenic heterocyclic aromatic amine formed during the cooking of meat and fish. This technical guide provides a comprehensive overview of the genotoxicity of MeIQ, detailing its metabolic activation, mechanisms of DNA damage, and the cellular responses to the induced genetic lesions. The document summarizes quantitative data from various genotoxicity assays, provides detailed experimental protocols for key methodologies, and visualizes the critical molecular pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals involved in toxicology, carcinogenesis research, and drug development.

Introduction to MeIQ and its Genotoxic Potential

2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) belongs to a class of heterocyclic aromatic amines (HAAs) that are formed in protein-rich foods cooked at high temperatures. Extensive research has demonstrated that MeIQ is a powerful mutagen in bacterial and mammalian systems and a carcinogen in animal models. Its genotoxicity is a critical factor in its carcinogenic activity, initiating a cascade of events that can lead to malignant transformation. Understanding the mechanisms underlying MeIQ's genotoxicity is essential for risk assessment and the development of potential cancer prevention strategies.

Metabolic Activation of MeIQ

MeIQ is not directly genotoxic and requires metabolic activation to exert its mutagenic effects. This bioactivation is a multi-step process primarily occurring in the liver, but also demonstrated in other tissues.

Phase I Metabolism: Cytochrome P450-Mediated N-Hydroxylation

The initial and rate-limiting step in the activation of MeIQ is the N-hydroxylation of its exocyclic amino group, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2. This process converts MeIQ into the more reactive intermediate, N-hydroxy-MeIQ.

Phase II Metabolism: Esterification

The N-hydroxy-MeIQ intermediate undergoes further activation through esterification by phase II enzymes. N-acetyltransferases (NATs), especially NAT2, play a crucial role in O-acetylation, forming the highly unstable N-acetoxy-MeIQ. This reactive ester can spontaneously break down to form a highly electrophilic nitrenium ion, which is the ultimate carcinogenic species that reacts with DNA. Sulfotransferases (SULTs) can also contribute to the activation through O-sulfonation, forming N-sulfonyloxy-MeIQ, another reactive intermediate.

Mechanism of DNA Damage: Adduct Formation

The ultimate electrophilic metabolite of MeIQ, the nitrenium ion, readily reacts with nucleophilic sites in DNA, forming covalent adducts. The primary DNA adduct formed by MeIQ is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-2-amino-3,4-dimethylimidazo[4,5-f]quinoline (dG-C8-MeIQ). This bulky adduct distorts the DNA helix, interfering with normal DNA replication and transcription, and is a primary cause of the mutations induced by MeIQ.

Quantitative Genotoxicity Data

The genotoxicity of MeIQ has been quantified in numerous studies using a variety of assays. The following tables summarize key quantitative data.

Table 1: Mutagenicity of MeIQ in the Ames Test

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/µg) | Reference |

| TA98 | + | 661,000 | [1] |

| TA100 | + | 30,000 | [1] |

| TA1535 | + | Low activity | [2] |

| TA1537 | + | Low activity | [2] |

| TA1538 | + | High activity | [2] |

Table 2: In Vivo DNA Adduct Levels and Mutant Frequencies

| Organ | Species | Dosing Regimen | DNA Adduct Level (adducts/10⁷ nucleotides) | Mutant Frequency (x 10⁻⁵) | Reference |

| Liver | Mouse (Big Blue®) | 300 ppm in diet for 12 weeks | 28.3 | 10.2 | [3] |

| Colon | Mouse (Big Blue®) | 300 ppm in diet for 12 weeks | 3.3 | 25.6 | [3] |

| Heart | Mouse (Big Blue®) | 300 ppm in diet for 12 weeks | 8.4 | No significant increase | [3] |

| Forestomach | Mouse (Big Blue®) | 300 ppm in diet for 12 weeks | 1.3 | 6.8 | [3] |

| Bone Marrow | Mouse (Big Blue®) | 300 ppm in diet for 12 weeks | 0.4 | 8.5 | [3] |

Note: The lack of direct correlation between adduct levels and mutant frequency in some tissues highlights the role of factors such as cell proliferation and DNA repair capacity in mutagenesis.

Cellular Response to MeIQ-Induced DNA Damage

The formation of bulky dG-C8-MeIQ adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. This DNA damage response (DDR) involves DNA repair pathways and cell cycle checkpoints.

DNA Repair Pathways

The primary mechanism for the removal of bulky adducts like dG-C8-MeIQ is the Nucleotide Excision Repair (NER) pathway. NER is a versatile system that recognizes and removes a wide range of helix-distorting lesions. The process involves the recognition of the adduct, excision of a short single-stranded DNA segment containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and ligation to restore the DNA duplex. While NER is the main pathway, some evidence suggests that components of the Base Excision Repair (BER) pathway may also play a role in the processing of certain types of adducts or their repair intermediates.

Cell Cycle Checkpoint Activation

The presence of unrepaired DNA adducts can stall DNA replication forks and lead to the activation of cell cycle checkpoints. This response is primarily mediated by the ATR-Chk1 and ATM-Chk2 signaling pathways . These kinases are activated by the presence of DNA damage and stalled replication forks. Their activation leads to the phosphorylation of downstream targets, including the tumor suppressor protein p53 . Activated p53 can then induce the expression of p21 , a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest, typically at the G1/S or G2/M transition. This arrest provides the cell with time to repair the DNA damage before proceeding with cell division. If the damage is too extensive to be repaired, p53 can trigger apoptosis (programmed cell death) to eliminate the damaged cell and prevent the propagation of mutations.

Experimental Protocols for Genotoxicity Assessment

A variety of in vitro and in vivo assays are used to evaluate the genotoxicity of MeIQ. Detailed protocols for three key assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of a chemical.

-

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagens will cause a reversion of the mutation in the histidine operon, allowing the bacteria to grow on a histidine-deficient medium.

-

Experimental Workflow:

-

Strain Preparation: Grow overnight cultures of S. typhimurium tester strains (e.g., TA98, TA100).

-

Metabolic Activation: Prepare the S9 mix containing liver homogenate and cofactors.

-

Exposure: In a test tube, combine the bacterial culture, the test compound (MeIQ) at various concentrations, and either the S9 mix or a buffer control.

-

Plating: Mix the contents with molten top agar (B569324) and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

-

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

-

Experimental Workflow:

-

Cell Preparation: Expose cells in culture or from animal tissues to MeIQ.

-

Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated slide.

-

Lysis: Immerse the slides in a lysis solution (high salt and detergent) to remove cellular proteins and membranes.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % DNA in the tail, tail moment).

-

In Vivo Micronucleus Assay

The in vivo micronucleus test is used to detect the genotoxic damage that leads to the formation of micronuclei in erythrocytes.

-

Principle: Rodents are treated with the test substance. During cell division in the bone marrow, chromosome fragments or whole chromosomes that lag behind at anaphase can form small, separate nuclei within the cytoplasm of daughter cells, which are called micronuclei. These are observed in immature erythrocytes (polychromatic erythrocytes).

-

Experimental Workflow:

-

Animal Dosing: Administer MeIQ to rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage) at several dose levels.

-

Sample Collection: At appropriate time points after the last dose (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.

-

Slide Preparation: Prepare smears of the bone marrow or blood on microscope slides.

-

Staining: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa-May-Grünwald).

-

Scoring: Under a microscope, score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) per a set number of PCEs. An increase in the frequency of MN-PCEs indicates a genotoxic effect.

-

Conclusion

2-Amino-3,4-dimethylimidazo[4,5-f]quinoline is a potent genotoxic agent that requires metabolic activation to form DNA adducts, primarily dG-C8-MeIQ. These bulky adducts can lead to mutations if not repaired by the nucleotide excision repair pathway. The cellular response to MeIQ-induced DNA damage involves the activation of cell cycle checkpoints, mediated by the ATR/ATM and p53 signaling pathways, to allow for DNA repair or to trigger apoptosis. A battery of well-established genotoxicity assays, including the Ames test, comet assay, and micronucleus assay, are crucial for characterizing the mutagenic and clastogenic potential of MeIQ. The information compiled in this technical guide provides a foundational understanding of the genotoxic mechanisms of MeIQ, which is critical for assessing its risk to human health and for the development of strategies to mitigate its carcinogenic effects.

References

An In-depth Technical Guide on 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx) and DNA Adduct Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx) is a potent mutagenic and carcinogenic heterocyclic amine formed during the cooking of meat and fish. Its carcinogenicity is intrinsically linked to its metabolic activation and subsequent formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis. This technical guide provides a comprehensive overview of the core aspects of Me-IQx-induced DNA adduct formation, including its metabolic activation pathways, the primary DNA adducts formed, and the key analytical methods for their detection and quantification. Detailed experimental protocols for ³²P-postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with a summary of quantitative data from various studies. Furthermore, the cellular response to these bulky DNA lesions via the Nucleotide Excision Repair (NER) pathway is described. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, cancer research, and drug development.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of chemical compounds that are formed when protein-rich foods are cooked at high temperatures. Among these, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx) is one of the most abundant and potent mutagens found in the Western diet.[1] Numerous studies have demonstrated the carcinogenic potential of Me-IQx in various animal models, and epidemiological studies suggest a possible link between dietary HAA intake and an increased risk of certain cancers in humans, including colorectal, lung, and breast cancer.[1]

The biological activity of Me-IQx is dependent on its metabolic activation to reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts.[1] These adducts, if not repaired, can interfere with DNA replication and transcription, leading to mutations in critical genes and ultimately, the initiation of cancer. The primary DNA adduct formed by Me-IQx is at the C8 position of deoxyguanosine (dG-C8-MeIQx).[1]

Understanding the mechanisms of Me-IQx-induced DNA adduct formation, as well as the methods to detect and quantify these adducts, is crucial for assessing human cancer risk and for the development of potential chemopreventive strategies. This guide provides a detailed examination of these aspects.

Metabolic Activation of Me-IQx and DNA Adduct Formation

The metabolic activation of Me-IQx is a multi-step process primarily involving cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs).

Signaling Pathway of Me-IQx Metabolic Activation

The bioactivation of Me-IQx is initiated by N-hydroxylation, a reaction catalyzed predominantly by CYP1A2 in the liver, although extrahepatic activation by CYP1A1 has also been reported.[1] The resulting N-hydroxy-MeIQx is then further activated through O-acetylation by N-acetyltransferase 2 (NAT2).[1] This step is critical, as individuals with a "rapid acetylator" NAT2 phenotype show higher levels of Me-IQx-DNA adducts.[1] The N-acetoxy-MeIQx ester is a highly unstable intermediate that spontaneously forms a reactive arylnitrenium ion, which is the ultimate electrophile that binds to DNA. The primary site of adduction is the C8 position of guanine (B1146940), forming dG-C8-MeIQx.[1] A minor adduct at the N² position of guanine has also been identified.[2]

Experimental Protocols for Me-IQx DNA Adduct Analysis

The detection and quantification of Me-IQx-DNA adducts are typically performed using highly sensitive analytical techniques such as ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

A general workflow for the analysis of Me-IQx DNA adducts involves several key stages, from sample preparation to the final data analysis.

Detailed Protocol for ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultra-sensitive method for detecting bulky DNA adducts and can detect as few as 1 adduct in 10¹⁰ nucleotides.[3][4]

Materials:

-

DNA sample (1-10 µg)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

TLC developing solvents

Procedure:

-

DNA Digestion: Digest 1-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.[3]

-

Adduct Enrichment (Nuclease P1 method): Treat the DNA digest with nuclease P1 to dephosphorylate the normal nucleotides to deoxyribonucleosides, while the bulky adducts are resistant to this enzyme.[5]

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[3]

-

Chromatographic Separation: Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on PEI-cellulose plates.[6]

-

Detection and Quantification: Detect the adducts by autoradiography of the TLC plates and quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting.[6] Adduct levels are calculated relative to the total amount of nucleotides in the DNA sample.

Detailed Protocol for LC-MS/MS Analysis

LC-MS/MS offers high specificity and structural confirmation of DNA adducts. Isotope dilution methods using stable isotope-labeled internal standards provide accurate quantification.[7]

Materials:

-

DNA sample (10-100 µg)

-

Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase

-

Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-dG-C8-MeIQx)

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

-

DNA Digestion: Spike the DNA sample with a known amount of the stable isotope-labeled internal standard. Digest the DNA to deoxyribonucleosides using a cocktail of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[8]

-

Sample Cleanup: Enrich the adducted nucleosides by removing the bulk of the normal, unmodified nucleosides using solid-phase extraction (SPE).[8]

-

LC Separation: Separate the adducted nucleosides from the remaining normal nucleosides and other matrix components using reverse-phase HPLC.

-

MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor-to-product ion transitions for both the native adduct (e.g., dG-C8-MeIQx) and the stable isotope-labeled internal standard in multiple reaction monitoring (MRM) mode.[7][8]

-

Quantification: Quantify the amount of the native adduct in the sample by comparing its peak area to that of the internal standard. Adduct levels are expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Quantitative Data on Me-IQx DNA Adduct Formation

The formation of Me-IQx-DNA adducts has been quantified in various in vitro and in vivo models. The following tables summarize some of the key quantitative findings.

Table 1: Dose-Response of Me-IQx DNA Adduct Formation in Rat Liver

| Me-IQx in Diet (ppm) | Adducts per 10⁷ Nucleotides (after 1 week) |

| 0.4 | 0.04 |

| 4 | 0.28 |

| 40 | 3.34 |

| 400 | 39.0 |

| Data from a study on male rats fed Me-IQx for one week.[9] |

Table 2: Time-Course of Me-IQx DNA Adduct Formation in Rat Liver (400 ppm in diet)

| Duration of Treatment | Adducts per 10⁷ Nucleotides |

| Week 1 | ~40 |

| Week 4 | 110 |

| Week 12 | ~110 (plateau) |

| Data from a study on male rats fed 400 ppm Me-IQx.[9] |

Table 3: Me-IQx DNA Adduct Levels in Human Tissues

| Tissue | Adducts per 10¹⁰ Nucleotides |

| Colon | 14 |

| Rectum | 18 |

| Kidney | 1.8 |

| Data from ³²P-postlabeling analysis of DNA from surgical and autopsy specimens.[10] |

DNA Repair of Me-IQx Adducts

Bulky DNA adducts, such as dG-C8-MeIQx, significantly distort the DNA double helix. These lesions are primarily repaired by the Nucleotide Excision Repair (NER) pathway.

Nucleotide Excision Repair (NER) Pathway

The NER pathway involves the recognition of the DNA lesion, excision of a short oligonucleotide containing the damage, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation of the newly synthesized segment.[11][12]

Conclusion

Me-IQx is a significant dietary carcinogen whose genotoxic effects are mediated through the formation of DNA adducts. This guide has provided a detailed overview of the metabolic activation of Me-IQx, the formation of the primary dG-C8-MeIQx adduct, and the state-of-the-art analytical techniques for its detection and quantification. The provided experimental protocols and quantitative data serve as a practical resource for researchers in this field. A deeper understanding of these processes is essential for assessing human cancer risk associated with dietary exposures and for developing effective strategies for cancer prevention and therapy. The interplay between metabolic activation, DNA adduct formation, and DNA repair ultimately determines the mutagenic and carcinogenic potential of Me-IQx.

References

- 1. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 7. Quantitative analysis of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Time course of hepatic 1-methylpyrene DNA adducts in rats determined by isotope dilution LC-MS/MS and 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA Adducts Formed by 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline in Rat Liver: Dose‐Response on Chronic Administration | Semantic Scholar [semanticscholar.org]

- 10. Presence of N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx) in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 12. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Carcinogenicity of Heterocyclic Amines in Food

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenicity of heterocyclic amines (HCAs), potent mutagens formed in meat and fish cooked at high temperatures. This document details their formation, classification, and the molecular mechanisms underlying their carcinogenic activity. It also presents detailed experimental protocols for their analysis and carcinogenicity assessment, along with quantitative data on their occurrence and carcinogenic potency.

Introduction to Heterocyclic Amines (HCAs)

Heterocyclic amines are a group of chemical compounds formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1] Their formation primarily occurs through the Maillard reaction, a chemical reaction between amino acids and reducing sugars.[2] The key precursors for HCA formation are creatine (B1669601) or creatinine, amino acids, and sugars.[3] More than 20 HCAs have been identified in cooked foods, and they are broadly classified into two groups: thermic HCAs (amino-imidazo-azaarenes, AIAs) and pyrolytic HCAs (amino-carbolines).[3][4] AIAs, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), are formed at typical cooking temperatures (150-300°C).[2][5] Pyrolytic HCAs are formed at higher temperatures.

The International Agency for Research on Cancer (IARC) has classified several HCAs as possible or probable human carcinogens (Group 2A or 2B).[3][4] Epidemiological studies have suggested a link between the consumption of well-done cooked meat and an increased risk of various cancers, including colorectal, breast, and prostate cancer.[6]

Formation and Occurrence of HCAs in Food

The formation of HCAs is influenced by several factors, including cooking temperature, cooking time, cooking method, and the type of food.[2][7] High-temperature cooking methods such as grilling, pan-frying, and barbecuing tend to produce higher levels of HCAs compared to lower-temperature methods like stewing or boiling.[3] The concentration of HCAs generally increases with the doneness of the meat.

Table 1: Quantitative Levels of Common Heterocyclic Amines in Cooked Foods

| Heterocyclic Amine | Food Matrix | Cooking Method | Concentration (ng/g) | Reference(s) |

| PhIP | Chicken Breast | Pan-fried, well-done | 12 - 480 | [4] |

| Beef Steak | Grilled | up to 14 | [8] | |

| Grilled Fish | > 100 | [9] | ||

| MeIQx | Fried Beef | 1.3 - 2.4 | [10] | |

| Commercial Products | 1 - 5 | [9] | ||

| Cooked Meat/Fish | up to 12 | [11] | ||

| DiMeIQx | Fried Beef | 0.5 - 1.2 | [10] | |

| IQ | Fried Beef Hamburger | Cooked at 230°C | 0.06 | [12][13] |

| AαC | Grilled Fish | > 100 | [9] |

Mechanisms of Carcinogenicity

The carcinogenicity of HCAs is a multi-step process that involves metabolic activation, formation of DNA adducts, and the subsequent induction of mutations in critical genes.

Metabolic Activation

HCAs are pro-carcinogens and require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[14][15] The initial step is N-hydroxylation of the exocyclic amino group to form N-hydroxy-HCAs. These intermediates can be further activated by O-acetylation or sulfation by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive arylnitrenium ions.[15] These electrophilic species can then covalently bind to DNA.

DNA Adduct Formation

The reactive arylnitrenium ions preferentially bind to the C8 and N2 positions of guanine (B1146940) bases in DNA, forming bulky DNA adducts.[2][5] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription if not repaired. The level of DNA adduct formation is a critical determinant of the mutagenic and carcinogenic potential of HCAs.

Mutagenesis and Carcinogenesis

If DNA adducts are not removed by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The types of mutations commonly induced by HCAs include frameshift mutations and base substitutions.[12][13] These mutations can occur in critical genes that regulate cell growth and differentiation, such as proto-oncogenes (e.g., Ras) and tumor suppressor genes (e.g., p53), leading to uncontrolled cell proliferation and the initiation of cancer.

Altered Cellular Signaling

Recent studies have shown that HCAs, at concentrations relevant to human exposure, can also promote carcinogenesis by altering cellular signaling pathways involved in cell proliferation and survival. For example, PhIP has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to increased cell growth.

Experimental Protocols

Analysis of HCAs in Food

The accurate quantification of HCAs in food samples is crucial for exposure assessment. The most common analytical methods are high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[7][16]

Detailed Protocol for HPLC-MS/MS Analysis:

-

Sample Preparation:

-

Homogenize a known weight of the cooked food sample.

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis MCX) or liquid-liquid extraction (LLE) to isolate the HCAs.[7][16] A common SPE procedure involves alkaline hydrolysis of the sample followed by extraction of analytes.[7]

-

The extract is then purified and concentrated.

-

-

HPLC Separation:

-

Inject the purified extract into an HPLC system equipped with a C18 column.

-

Use a gradient elution program with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][17]

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) for the quantification of specific HCAs.[8] This involves selecting the precursor ion of the target HCA and monitoring specific product ions after fragmentation.

-

-

Quantification:

-

Use isotopically labeled internal standards for accurate quantification to compensate for matrix effects and variations in extraction efficiency.[2]

-

Construct a calibration curve using standards of known concentrations.

-

Table 2: Example HPLC-MS/MS Parameters for HCA Analysis

| Parameter | Setting |

| HPLC System | Agilent 1290 series or equivalent[18] |

| Column | Zorbax Eclipse Plus C18 (2.1 × 50mm, 1.8 µm) or equivalent[18] |

| Mobile Phase A | 0.1% Formic acid in water[18] |

| Mobile Phase B | Acetonitrile[18] |

| Gradient | Start with low %B, increase to high %B, then re-equilibrate[17][18] |

| Flow Rate | 0.4 mL/min[18] |

| Injection Volume | 10 µL[17] |

| Mass Spectrometer | Agilent 6410 Triple Quad or equivalent[18] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[18] |

| Capillary Voltage | +5 kV[18] |

| Gas Temperature | 300°C[18] |

| Gas Flow | 11 L/min[18] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[8] |

Quality Control: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (intra-day and inter-day variability).[2] Recovery experiments should also be performed by spiking blank matrices with known amounts of HCA standards.

Carcinogenicity Bioassays in Rodents

Long-term carcinogenicity studies in rodents are the primary method for evaluating the carcinogenic potential of chemicals, including HCAs.[19][20] These studies are typically conducted in rats and mice of both sexes.

Detailed Protocol for a Rodent Carcinogenicity Bioassay:

-

Animal Selection and Husbandry:

-

Use healthy, young adult rodents from a well-characterized strain (e.g., F344 rats, B6C3F1 mice).[19]

-

House the animals in a controlled environment with a 12-hour light/dark cycle, and controlled temperature and humidity.[21]

-

Provide ad libitum access to a standard diet and water.

-

Acclimatize the animals to the laboratory conditions before the start of the study.

-

-

Dose Selection and Administration:

-

Conduct a subchronic toxicity study (e.g., 90 days) to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause life-threatening toxicity or more than a 10% decrease in body weight.[19]

-

Typically, three dose levels (e.g., MTD, 1/2 MTD, and 1/4 MTD) and a control group are used.[19]

-

Administer the HCA to the animals in the diet, drinking water, or by gavage for the majority of their lifespan (e.g., 24 months for rats).[19]

-

-

In-life Observations:

-

Monitor the animals daily for clinical signs of toxicity.

-

Record body weight and food consumption weekly for the first few months and then bi-weekly.

-

Perform detailed clinical examinations at regular intervals.

-

-

Necropsy and Histopathology:

-

At the end of the study, euthanize all surviving animals.

-

Conduct a complete necropsy on all animals, including those that die or are euthanized during the study.

-

Collect a comprehensive set of tissues and organs as specified in guidelines (e.g., from the National Toxicology Program).[6][22]

-

Fix the tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[6][22]

-

A qualified pathologist should perform a microscopic examination of the tissues to identify and characterize any neoplastic and non-neoplastic lesions.[23]

-

Mutagenicity Assays

Ames Test (Bacterial Reverse Mutation Assay):

The Ames test is a widely used short-term assay to assess the mutagenic potential of chemicals.[5][24] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).[24]

Protocol:

-

Prepare a culture of the Salmonella tester strain (e.g., TA98 or TA100).

-

Mix the bacteria with the test HCA (at various concentrations) and a liver S9 fraction (to provide metabolic activation) in a top agar (B569324).[3][25]

-

Pour the mixture onto a minimal glucose agar plate that lacks histidine.

-

Incubate the plates at 37°C for 48-72 hours.[3]

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates that the HCA is mutagenic.

DNA Adduct Analysis

32P-Postlabeling Assay:

This is a highly sensitive method for detecting and quantifying DNA adducts.[7][26]

Protocol:

-

Isolate DNA from the tissues of animals exposed to the HCA.

-

Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[7][26]

-

Enrich the adducted nucleotides.

-

Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[7][26]

-

Separate the 32P-labeled adducts by multidimensional thin-layer chromatography (TLC) or HPLC.[16][26]

-

Detect and quantify the adducts by autoradiography or scintillation counting.

Quantitative Data on Carcinogenic Potency

The carcinogenic potency of HCAs is often expressed as the TD50 value, which is the chronic daily dose in mg/kg body weight/day that would cause tumors in 50% of the animals that would otherwise have been tumor-free.[27]

Table 3: Carcinogenic Potency (TD50) of Selected Heterocyclic Amines in Rodents

| Heterocyclic Amine | Species | TD50 (mg/kg/day) | Reference(s) |

| IQ | Rat | 0.096 | [28] |

| MeIQ | Mouse | 0.04 | [12] |

| MeIQx | Rat | 0.29 | [12] |

| PhIP | Rat | 0.68 | [12] |

Note: TD50 values can vary depending on the experimental conditions and the statistical methods used for their calculation.[28]

Conclusion

Heterocyclic amines are a significant class of foodborne carcinogens. Their formation during high-temperature cooking, coupled with their potent mutagenic and carcinogenic properties, raises public health concerns. This technical guide has provided a comprehensive overview of the current scientific understanding of HCA carcinogenicity, from their formation and occurrence to their molecular mechanisms of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, food safety, and cancer research. A thorough understanding of the carcinogenicity of HCAs is essential for developing effective strategies to mitigate their formation in food and to assess the associated health risks.

References

- 1. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 2. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 4. Pathology and tissue sampling protocols for rodent carcinogenicity studies: time for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. Collection and preparation of rodent tissue samples for histopathological and molecular studies in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative determination of heterocyclic amines in food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of MeIQx and DiMeIQx in fried beef by capillary column gas chromatography electron capture negative ion chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry [agris.fao.org]

- 12. leadscope.com [leadscope.com]

- 13. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 17. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. grants.nih.gov [grants.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. karger.com [karger.com]

- 24. Ames test - Wikipedia [en.wikipedia.org]

- 25. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Carcinogenic Potency Project (CPDB) [files.toxplanet.com]

- 28. Comparing CPDB And Lhasa TD50 Values In The Lhasa Carcinogenicity Database | Lhasa Limited [lhasalimited.org]

Me-IQ Exposure and Human Cancer Risk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), this compound exposure is a significant public health concern.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its formation, exposure sources, metabolic activation, mechanisms of carcinogenicity, and the associated human cancer risk. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways are presented to support ongoing research and drug development efforts in this field.

Introduction: The Formation and Occurrence of this compound